

What is Flumequine-13C3 and its primary use in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flumequine-13C3**

Cat. No.: **B563882**

[Get Quote](#)

Flumequine-13C3: A Technical Guide for Researchers

Flumequine-13C3 is the isotopically labeled form of Flumequine, a first-generation fluoroquinolone antibiotic.^[1] Primarily utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, the study of Flumequine's pharmacokinetics and residue levels in edible tissues is crucial for food safety and regulatory compliance.^{[1][2]} **Flumequine-13C3** serves as an indispensable tool in this research, acting as an internal standard for the accurate quantification of Flumequine in complex biological matrices.^[2] Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it can be distinguished by mass spectrometry, making it the gold standard for quantitative analysis.^[3]

This technical guide provides an in-depth overview of **Flumequine-13C3**, its primary applications in research, detailed experimental protocols, and relevant quantitative data.

Core Properties of Flumequine-13C3

Flumequine-13C3 is structurally identical to Flumequine, with the exception of three Carbon-13 isotopes incorporated into its quinolizine ring structure. This mass difference allows for its use as an internal standard in mass spectrometry-based assays.

Property	Value
Chemical Name	9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[<i>ij</i>]quinolizine-1,2-13C2-2-carboxylic acid-13C
Synonyms	Flumequine-(1,2,carboxy-13C3)
CAS Number	1185049-09-5[4]
Molecular Formula	C ₁₁ [¹³ C] ₃ H ₁₂ FN ₁ O ₃ [2]
Molecular Weight	264.23 g/mol [4]
Appearance	Solid[2]
Purity	≥98%[2]

Primary Research Applications

The primary application of **Flumequine-13C3** is as an internal standard in analytical chemistry for the quantification of Flumequine. This is critical in several research areas:

- Pharmacokinetic Studies: Accurate determination of Flumequine's absorption, distribution, metabolism, and excretion (ADME) in various animal species.
- Residue Analysis: Monitoring of Flumequine residues in edible tissues of food-producing animals to ensure compliance with maximum residue limits (MRLs).
- Environmental Monitoring: Detection and quantification of Flumequine in environmental samples, such as water and sediment, to assess its environmental fate and potential impact.

Quantitative Data: Flumequine Residue Studies

The following tables summarize quantitative data from various studies on Flumequine residues in the edible tissues of different animal species. These studies highlight the importance of accurate quantification, for which **Flumequine-13C3** is an ideal internal standard.

Table 1: Flumequine Residues in Calves after Oral Administration[2]

Time After Last Dose	Muscle (mg/kg)	Liver (mg/kg)	Kidney (mg/kg)	Fat (mg/kg)
24 hours	0.18 - 0.43	0.7 - 1.47	0.82 - 2.77	0.15 - 1.04
36 hours	0.11 - 0.25	0.28 - 0.65	0.35 - 1.15	0.12 - 0.45
48 hours	0.08 - 0.20	0.15 - 0.40	0.20 - 0.60	0.10 - 0.25
72 hours	0.06 - 0.17	0.07 - 0.29	0.13 - 0.33	0.08 - 0.15

Table 2: Flumequine Residues in Broiler Chickens after Administration in Drinking Water[2]

Time After Last Dose	Muscle (mg/kg)	Liver (mg/kg)	Kidney (mg/kg)	Skin/Fat (mg/kg)
6 hours	1.81	3.00	3.55	1.10
24 hours	0.50	0.80	1.20	0.40
36 hours	0.25	0.35	0.50	0.20
48 hours	0.17	0.19	0.16	0.12
72 hours	< LOQ	< LOQ	< LOQ	< LOQ
96 hours	Not Detected	Not Detected	Not Detected	Not Detected

LOQ = Limit of Quantification

Table 3: Flumequine Residues in Pigs after Oral Administration[5][6]

Tissue	Concentration Range (µg/g)
Colon Tissue (Day 3)	0.156 - 0.230
Colon Tissue (Day 6)	0.107 - 0.187
Intestinal Contents (Day 3)	0.591 - 1.349

Table 4: Flumequine Residues in Sheep after Intramuscular Injection[2]

Time After Last Dose	Muscle (mg/kg)	Liver (mg/kg)	Kidney (mg/kg)	Fat (mg/kg)
18 hours	0.30	0.65	1.50	0.40
30 hours	0.15	0.30	0.70	0.20
48 hours	0.08	0.15	0.35	0.10
60 hours	< LOQ	0.08	0.20	< LOQ
78 hours	< LOQ	< LOQ	0.10	< LOQ

Experimental Protocols

The following is a representative experimental protocol for the determination of Flumequine in animal tissues using **Flumequine-13C3** as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Tissue Extraction)

This protocol is a composite based on methodologies described for the extraction of fluoroquinolones from tissue matrices.[\[7\]](#)[\[8\]](#)

- Homogenization: Weigh 1 gram of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known concentration of **Flumequine-13C3** solution (e.g., 100 ng/mL in methanol) to the sample.
- Extraction Solvent Addition: Add 10 mL of ethyl acetate.
- Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Supernatant Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

- Re-extraction: Repeat the extraction process (steps 3-6) on the remaining tissue pellet and combine the supernatants.
- Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are representative and may require optimization based on the specific instrumentation used.[\[9\]](#)

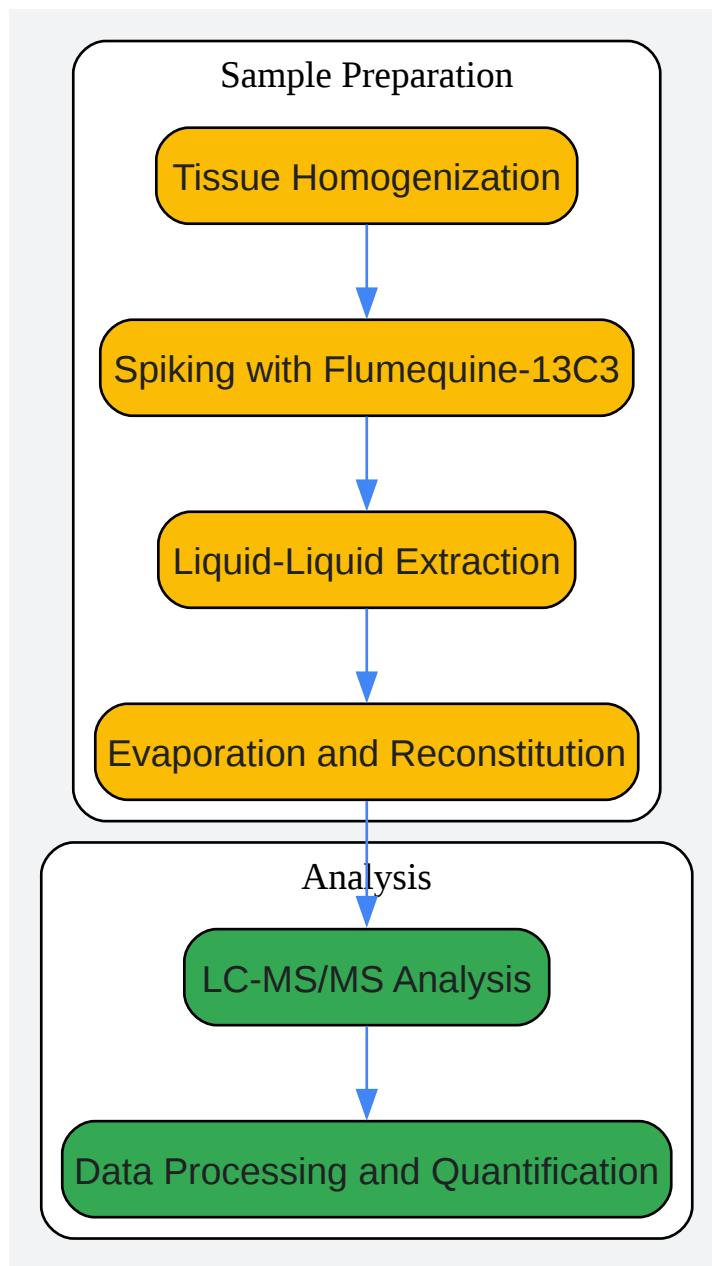
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Precursor Ion > Product Ion):
 - Flumequine:m/z 262.1 > 244.1, 202.1 (example transitions, should be optimized).
 - **Flumequine-13C3**:m/z 265.1 > 247.1, 205.1 (example transitions, should be optimized).
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Flumequine Metabolism

Flumequine is metabolized in the body, primarily through hydroxylation and conjugation. The major metabolite is 7-hydroxyflumequine, which is then often conjugated with glucuronic acid for excretion.[\[4\]](#)[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Flumequine.

Experimental Workflow for Flumequine Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Flumequine residues in tissue samples using an internal standard.

[Click to download full resolution via product page](#)

Caption: Workflow for tissue residue analysis.

In conclusion, **Flumequine-13C3** is a critical analytical tool for researchers and professionals in the fields of drug development, food safety, and environmental science. Its use as an internal standard ensures the accuracy and reliability of quantitative data for Flumequine, which is essential for both regulatory compliance and a deeper understanding of its pharmacokinetic and environmental behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Flumequine [fao.org]
- 3. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flumequine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of residues of flumequine and 7-hydroxyflumequine in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, metabolism and renal clearance of flumequine in veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
- To cite this document: BenchChem. [What is Flumequine-13C3 and its primary use in research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563882#what-is-flumequine-13c3-and-its-primary-use-in-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com